Sitafloxacin
Overview
Description
Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by resistant strains. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting from the preparation of key intermediates. One method involves the preparation of (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which is then subjected to further reactions to form the final product . Another method includes the reaction of 4-ethyl bromoacetoacetate with 1,2-bromofume, followed by cyclization and subsequent reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing waste. The process involves the use of high-efficiency synthesis techniques and careful control of reaction conditions to ensure the production of this compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and fluorine sources are employed.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Sitafloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: this compound is studied for its effects on bacterial DNA gyrase and topoisomerase IV, which are its primary targets.
Industry: this compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Sitafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . Even for strains with mutations in the quinolone resistance-determining region, this compound maintains potent inhibitory activity .
Comparison with Similar Compounds
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
- Gemifloxacin
Comparison: Sitafloxacin is unique among fluoroquinolones due to its high potency against a broad range of bacterial pathogens, including resistant strains. It has shown superior activity compared to other fluoroquinolones like levofloxacin and moxifloxacin in certain clinical settings . Additionally, this compound has a favorable safety profile and is well-tolerated by patients .
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
Record name | Sitafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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